

Application of Pitcoin4 in Platelet Function Assays: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	Pitcoin4	
Cat. No.:	B15621803	Get Quote

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Introduction

Pitcoin4 is a potent and highly selective small-molecule inhibitor of Phosphatidylinositol 3-kinase type 2α (PI3KC2α), a key enzyme in the regulation of endocytic membrane dynamics and membrane remodeling.[1][2][3] In the context of platelet biology, **Pitcoin4** offers a unique tool to investigate a non-canonical pathway of thrombus formation. Unlike traditional antiplatelet agents that target global platelet activation, **Pitcoin4**'s mechanism of action is centered on the disruption of the platelet's internal membrane architecture, which is crucial for stable thrombus formation under hemodynamic shear stress.[3]

These application notes provide a comprehensive guide for the use of **Pitcoin4** in various platelet function assays. The protocols detailed below will enable researchers to explore the specific role of PI3KC2 α in platelet physiology and to assess the antithrombotic potential of **Pitcoin4**.

Mechanism of Action

Pitcoin4 exerts its effect by binding to the ATP-binding site of PI3KC2 α , thereby inhibiting its catalytic activity.[3] PI3KC2 α is responsible for the synthesis of key phosphoinositides, including phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate







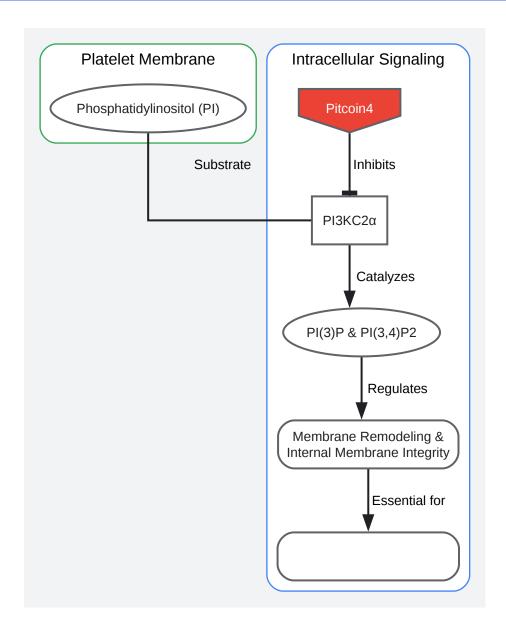
(PI(3,4)P2), which are critical for intracellular signaling and the regulation of membrane trafficking. In platelets, the inhibition of PI3KC2 α by **Pitcoin4** leads to a disorganization of the internal membrane system, specifically the open canalicular system (OCS). This disruption impairs the platelet's ability to remodel its membrane during thrombus formation, particularly under the forces of shear stress in blood flow. Consequently, while initial platelet activation and aggregation may proceed, the resulting thrombus is unstable and prone to embolization.

A key characteristic of **Pitcoin4** is its high selectivity for PI3KC2 α , with minimal off-target effects on other PI3K isoforms and a broad panel of other kinases.[1][3] This specificity makes it an excellent probe for dissecting the precise functions of PI3KC2 α in platelet biology.

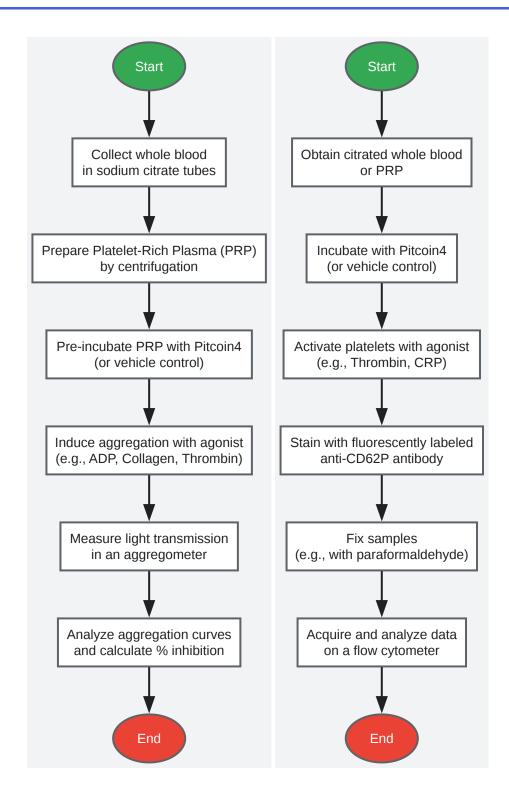
Signaling Pathway

The signaling pathway affected by **Pitcoin4** is a branch of the broader PI3K signaling network, which is central to platelet function. However, **Pitcoin4**'s target, PI3KC2 α , plays a more specialized role compared to the well-characterized Class I PI3Ks that are major drivers of platelet activation. The diagram below illustrates the point of intervention of **Pitcoin4** in the context of platelet membrane remodeling.

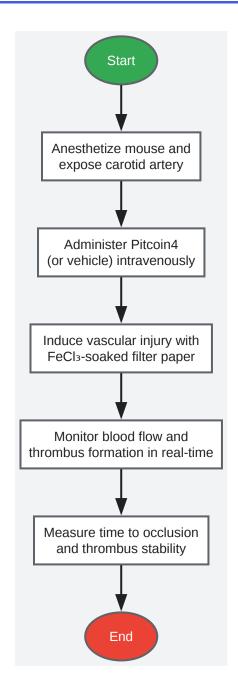












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